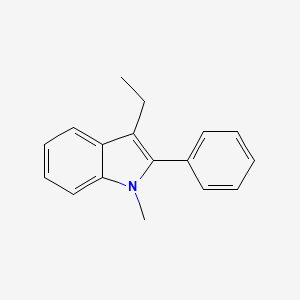
3-Ethyl-1-methyl-2-phenylindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-methyl-2-phenylindole is a useful research compound. Its molecular formula is C17H17N and its molecular weight is 235.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Properties
3-Ethyl-1-methyl-2-phenylindole and its derivatives have been investigated for their potential anticancer activities. Research indicates that indole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that 2-phenylindole derivatives exhibit significant cytotoxicity against breast cancer cells, suggesting that modifications like ethyl substitution can enhance their therapeutic efficacy .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the modulation of signaling pathways related to cell growth and apoptosis. For example, certain indole derivatives have been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cancer cell survival .
Biochemical Applications
Colorimetric Assays
this compound has been utilized in colorimetric assays for lipid peroxidation detection. The compound reacts with malondialdehyde (MDA) to form a chromophore that can be quantified spectrophotometrically. This application is particularly useful in assessing oxidative stress in biological samples, providing insights into various pathological conditions .
Analytical Chemistry
The compound's ability to form stable adducts with reactive aldehydes makes it valuable in analytical chemistry. For example, the reaction of 1-methyl-2-phenylindole with MDA has been optimized to yield high sensitivity in detecting lipid peroxidation products, which are markers of oxidative damage in tissues .
Synthesis and Derivative Development
Synthetic Routes
Various synthetic methodologies have been developed for the preparation of this compound. One notable approach is through the Fischer indolization method, which allows for the efficient synthesis of substituted indoles under mild conditions .
Derivative Exploration
The exploration of derivatives of this compound has led to compounds with enhanced biological activities. For instance, modifications at the C2 and C3 positions have demonstrated improved selectivity and potency against specific cancer types .
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer activity | Induces apoptosis in cancer cells |
| Biochemical Applications | Colorimetric assay for lipid peroxidation | Forms chromophore with MDA; useful for oxidative stress detection |
| Analytical Chemistry | Detection of lipid peroxidation products | High sensitivity; applicable in various biological samples |
| Synthesis | Synthetic routes for indole derivatives | Fischer indolization method; efficient synthesis |
Case Studies
Case Study 1: Anticancer Activity
A study evaluating the cytotoxic effects of various indole derivatives, including this compound, found that these compounds significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the importance of structural modifications in enhancing anticancer properties.
Case Study 2: Lipid Peroxidation Detection
In a clinical setting, researchers applied a colorimetric assay using this compound to assess lipid peroxidation levels in patients undergoing chemotherapy. The results indicated elevated levels of MDA, correlating with increased oxidative stress during treatment.
Propriétés
Numéro CAS |
95503-21-2 |
|---|---|
Formule moléculaire |
C17H17N |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
3-ethyl-1-methyl-2-phenylindole |
InChI |
InChI=1S/C17H17N/c1-3-14-15-11-7-8-12-16(15)18(2)17(14)13-9-5-4-6-10-13/h4-12H,3H2,1-2H3 |
Clé InChI |
AAFIOVQSKWLCRQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |
SMILES canonique |
CCC1=C(N(C2=CC=CC=C21)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















